molecular formula C17H17Cl2N5O2 B12493665 N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}-1H-tetrazol-5-amine

N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}-1H-tetrazol-5-amine

Cat. No.: B12493665
M. Wt: 394.3 g/mol
InChI Key: OFDMGABOTUETMQ-UHFFFAOYSA-N
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Description

N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, ethoxy, and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenylmethoxy intermediate: This step involves the reaction of 4-chlorophenol with appropriate reagents to introduce the methoxy group.

    Introduction of the ethoxy group: This is achieved through an etherification reaction using ethyl iodide or a similar reagent.

    Formation of the tetrazole ring: This crucial step involves the cyclization of an appropriate precursor, such as an azide, under specific conditions to form the tetrazole ring.

    Final assembly: The final step involves coupling the intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
  • N-(3-chloro-4-hydroxyphenyl)acetamide
  • N-(4-chloro-3-nitrophenyl)-2-((4-fluorobenzyl)amino)acetamide

Uniqueness

N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17Cl2N5O2

Molecular Weight

394.3 g/mol

IUPAC Name

N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C17H17Cl2N5O2/c1-2-25-15-8-12(9-20-17-21-23-24-22-17)7-14(19)16(15)26-10-11-3-5-13(18)6-4-11/h3-8H,2,9-10H2,1H3,(H2,20,21,22,23,24)

InChI Key

OFDMGABOTUETMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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